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Direct Blue 199

Cat. No.: B1173519
CAS No.: 12222-04-7
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Description

Overview and Significance of Phthalocyanine (B1677752) Dyes in Contemporary Chemical Science

Phthalocyanine dyes represent a significant class of synthetic organic compounds distinguished by their intensely blue-green color and a structure similar to that of porphine, the core framework of molecules like chlorophyll. acs.orgsci-hub.se This macrocyclic structure, typically involving a central metal atom coordinated by four nitrogen atoms, imparts remarkable chemical and thermal stability, as well as vibrant color properties. sci-hub.sejchemrev.com Phthalocyanines can form complexes with a wide range of metal ions from the periodic table, with copper phthalocyanine being a particularly well-known and commercially important derivative due to its outstanding fastness properties and high tinctorial strength. acs.orgsci-hub.se

Initially, the applications of phthalocyanines were primarily focused on their use as dyes and pigments in various industries, including textiles, paper, and printing inks. sci-hub.sewikipedia.orgchemicalbook.com Their valuable characteristics, such as excellent light and wash fastness, contributed to their widespread adoption. colorantsgroup.comontosight.aicymitquimica.com However, the significance of phthalocyanine dyes in contemporary chemical science extends far beyond traditional coloration. Their unique electrochemical, photochemical, and photophysical properties have opened avenues for their application in high-technology fields. acs.orgjchemrev.comwikipedia.org

Current research explores the potential of phthalocyanines in areas such as photodynamic therapy for cancer treatment, chemical sensing, solar cells, nonlinear optics, and photoinitiator systems for polymerization processes. jchemrev.comwikipedia.org The ability to modify the substituents on the peripheral rings of the phthalocyanine core allows for tuning their absorption and emission properties, enabling the development of dyes with specific functionalities. wikipedia.orgnih.gov Furthermore, their electrochemical properties make them effective electron donors and acceptors, relevant in the development of organic solar cells. wikipedia.org Metal phthalocyanines have also demonstrated utility as catalysts for various oxidation and reduction reactions, as well as in the formation of nanostructures with potential in electronics and biosensing. wikipedia.org

Research Context and Current Challenges in Direct Blue 199 Chemistry

This compound (C.I. This compound, C.I. 74190) is a synthetic organic compound classified as a direct dye, primarily utilized for dyeing cellulosic fibers, silk, and leather, and also in paper coloration. chemicalbook.comontosight.aiworlddyevariety.comchemicalbook.com It belongs to the phthalocyanine class of dyes. colorantsgroup.comworlddyevariety.comspecialchem.com While often associated with textile applications, this compound has also been explored in other research contexts, including biological and medical applications due to its reported ability to bind to albumin. ontosight.ai This binding property has led to its use in protein binding studies, tissue engineering, and cancer research, where its accumulation in tumor tissues and protein binding capabilities are of interest. ontosight.ai

Despite its established applications and explored potential, research into this compound chemistry faces several challenges. One significant challenge, common to many synthetic dyes, is the environmental impact associated with their manufacturing and disposal, particularly the potential for water pollution. ontosight.ai Azo dyes, a class that includes some compounds also referred to as this compound (though the primary classification for C.I. This compound is phthalocyanine), can potentially break down into concerning products under certain conditions. cymitquimica.comontosight.ai This necessitates research into effective wastewater treatment methods for dye removal and degradation.

Studies have investigated the decolorization and mineralization of this compound using advanced oxidation processes like UV/H₂O₂ and ozonation, highlighting the need for efficient methods to address dye-containing effluents. Biosorption using materials like nonviable Aspergillus niger has also been explored as a method for removing this compound from aqueous solutions, with research focusing on understanding the adsorption capacity and kinetics under varying conditions such as pH, initial dye concentration, and temperature. nih.govresearchgate.net

Another challenge in the broader field of phthalocyanine chemistry, which can be relevant to this compound derivatives, is achieving sufficient solubility in various solvents for specific applications. While the sodium salt form of this compound enhances its solubility in aqueous solutions, crucial for its biological applications, modifications like adding long alkyl chains or introducing ionic/hydrophilic groups are explored to improve solubility in organic or aqueous systems for diverse research purposes. wikipedia.orgontosight.ai

Furthermore, while spectroscopic data like UV-Vis absorption maxima (e.g., 610 nm in water for this compound) are available, detailed research findings on the chemical properties and behavior of this compound in various advanced chemical research contexts, beyond its primary use as a dye, can be limited compared to more extensively studied research compounds. chemicalbook.comworlddyevariety.comchemicalbook.com The exploration of its potential in areas like targeted therapies or advanced materials requires further in-depth chemical investigation and characterization.

Research also continues into optimizing the synthesis and application of direct dyes to improve properties like exhaustiveness and fastness, while minimizing environmental concerns. fibre2fashion.com The development of new materials and methods for the efficient removal and degradation of dyes like this compound from wastewater remains an active area of research driven by environmental regulations and sustainability goals. ontosight.aibiomedres.us

Key Properties of this compound

PropertyValue / DescriptionSource
Physical StateSolid cncolorchem.com
AppearanceBlue powder cncolorchem.com
OdorOdorless cncolorchem.com
pH (1% soln.)7 - 9 colorantsgroup.comcolorantsgroup.com
Water Solubility20 g/L (20 ℃); 150-180 g/L (90 ℃) chemicalbook.comworlddyevariety.comchemicalbook.comcolorantsgroup.com
Melting Point100 ℃ chemicalbook.comworlddyevariety.comchemicalbook.com
λ Max (water)610 nm chemicalbook.comworlddyevariety.comchemicalbook.com
Light Fastness6 - 7 (ISO) chemicalbook.comcolorantsgroup.comcolorantsgroup.com
Washing Fastness3 - 4 (ISO) chemicalbook.comcolorantsgroup.comfibre2fashion.comcolorantsgroup.com
Chemical ClassPhthalocyanine colorantsgroup.comworlddyevariety.comspecialchem.comcolorantsgroup.com
Colour Index NameThis compound colorantsgroup.comcolorantsgroup.com
C.I. Number74190 worlddyevariety.com
CAS Registry Number12222-04-7 / 63950-02-7 colorantsgroup.comcymitquimica.comworlddyevariety.comchemicalbook.comspecialchem.comcolorantsgroup.comscbt.com

Biosorption Capacity of this compound by Aspergillus niger

Initial Dye Concentration (mg/L)Temperature (°C)Maximum Dye Uptake Capacity (mg/g)Source
4004529.96 nih.govresearchgate.net

Note: Biosorption capacity is influenced by various parameters including pH. nih.govresearchgate.net

Thermogravimetric Analysis (TGA) of this compound

DyeMarked Degradation Peak Range (°C)Source
This compound367 – 482 mdpi.com

Properties

CAS No.

12222-04-7

Molecular Formula

C12H27B3O3

Origin of Product

United States

Synthesis and Functionalization of Advanced Materials for Direct Blue 199 Interaction Studies

Design and Synthesis of Novel Adsorbent Materials

Adsorption is a widely employed technique for dye removal due to its simplicity, high efficiency, and the availability of a broad range of adsorbent materials. nih.govnih.gov The design and synthesis of novel adsorbents with enhanced capacity and selectivity for Direct Blue 199 are central to improving wastewater treatment processes.

Inorganic adsorbents are a class of materials that have garnered attention for dye removal owing to their unique structural properties, such as large surface areas and porous nature. crimsonpublishers.com

Nanoclays : These materials, due to their nanometer-scale size, layered structure, and high cation exchange capacity, are effective adsorbents for wastewater treatment. crimsonpublishers.com Hydrotalcite, a type of anionic nanoclay, has demonstrated significant potential for adsorbing dyes like this compound. nih.govresearchgate.net The structure of hydrotalcite, Mg₆Al₂(CO₃)(OH)₁₆·4(H₂O), allows it to effectively trap dye molecules. nih.gov The adsorption process can be enhanced by calcination of the hydrotalcite, which alters its structure and improves its dye uptake capacity. nih.govmdpi.com Studies have shown that hydrotalcite can be used to adsorb this compound from aqueous solutions, with the resulting hybrid material having potential for reuse in new dyeing processes. researchgate.net

Metal-Organic Frameworks (MOFs) : MOFs are nanoporous materials with high surface areas and tunable pore sizes, making them promising candidates for adsorption. researchgate.net MOF-199, a copper-based MOF, has been synthesized and utilized for the photocatalytic degradation of other dyes, indicating its potential for interaction with dyes like this compound. researchgate.netemerald.comnih.gov The synthesis of MOF-199 is typically achieved through hydro/solvothermal methods. researchgate.net

Hydrotalcite : As a layered double hydroxide (B78521) (LDH), hydrotalcite possesses a unique structure with exchangeable interlayer anions, which provides a strong capability for removing pollutants from water. nih.govmdpi.com The adsorption capacity of hydrotalcite for this compound has been a subject of study, focusing on maximizing dye uptake to decolorize water. nih.gov Research has involved preparing solutions of this compound and introducing hydrotalcite to assess its adsorption efficiency under vigorous stirring. nih.gov

Table 1: Adsorption Parameters for this compound using Hydrotalcite

ParameterValueReference
AdsorbentHydrotalcite nih.gov
Initial Dye Concentration1 g·L⁻¹ nih.gov
Adsorbent Concentration3 g·L⁻¹ nih.gov
Stirring Speed1600 r.p.m. (2h) then 500 r.p.m. (22h) nih.gov

Carbonaceous materials are widely used as adsorbents due to their high surface area, porous structure, and the presence of various surface functional groups. mdpi.com

Biochar : Biochar is a carbon-rich material produced from the pyrolysis of biomass. Its application in dye removal is an area of active research.

Activated Carbon : Activated carbon is a highly effective adsorbent for a wide range of dyes, including direct, acid, and reactive dyes. ijert.orgneptjournal.com It can be produced from various raw materials like wood, lignite, or coal. ijert.org The adsorption capacity of activated carbon is influenced by factors such as temperature and pH. ijert.org Studies on direct dyes have shown that activated carbon can achieve significant color reduction, with the adsorption process often fitting well with Langmuir and Freundlich isotherm models. ijert.org The effectiveness of activated carbon is attributed to its high surface area and porous structure. mdpi.com

Table 2: Adsorption of Direct Dyes by Activated Carbon

ParameterFindingReference
AdsorbentGranular Activated Carbon ijert.org
Maximum Monolayer Coverage (Langmuir)17.51 mg/g ijert.org
Kinetic ModelSecond-order ijert.org
ThermodynamicsSpontaneous and exothermic ijert.org

Polymeric and composite materials offer the advantage of combining the properties of different materials to create adsorbents with enhanced performance. deswater.com

Composite materials based on basic polyelectrolytes and physically activated carbon have been synthesized for the adsorption of textile dyes. deswater.com These composites leverage the high surface area of activated carbon and the ion exchange capacity of the polyelectrolytes. deswater.com For instance, composites of activated carbon with poly(2-vinylpyridine) and poly(4-vinylpyridine) have shown effective removal of anionic dyes through electrostatic interactions. deswater.com Similarly, magnetic biocomposites, such as crosslinked chitosan/MgO/Fe₃O₄, have been developed for the removal of reactive dyes, offering the advantage of easy separation from the treated solution using a magnetic field. researchgate.net

Biosorption utilizes naturally occurring materials or biomass to bind and remove pollutants from aqueous solutions. researchgate.net This approach is often cost-effective and environmentally friendly. elsevierpure.com

Aspergillus niger : The nonviable biomass of the fungus Aspergillus niger has been investigated for its capacity to remove this compound from aqueous solutions. nih.govosti.gov Studies have shown that the biosorption capacity is influenced by parameters such as initial dye concentration, pH, and temperature. nih.govosti.gov The maximum dye uptake has been reported to be 29.96 mg g⁻¹ at a dye concentration of 400 mg L⁻¹ and a temperature of 45°C. nih.govosti.gov The biosorption process follows a pseudo-second-order kinetic model, and thermodynamic studies indicate that the process is spontaneous and endothermic. nih.govosti.gov Autoclaving the fungal biomass can enhance biosorption by breaking down the fungal structure and exposing more binding sites. researchgate.net The functional groups responsible for dye binding in Aspergillus niger include carboxyl, amino, and phosphate (B84403) groups. nih.gov

Biomass-Derived Materials : Various forms of biomass are considered a potential source for producing low-cost adsorbents for dye removal. researchgate.netfrontiersin.org Materials derived from agricultural waste, such as rubber seeds and their shells, have been used to synthesize powdered activated carbon for the removal of dyes. nih.gov

**Table 3: Biosorption of this compound by *Aspergillus niger***

ParameterValue/FindingReference
Maximum Dye Uptake Capacity29.96 mg g⁻¹ nih.govosti.gov
Optimal Temperature45°C nih.govosti.gov
Kinetic ModelPseudo-second order nih.govosti.gov
Thermodynamic NatureSpontaneous and endothermic nih.govosti.gov

Development and Functionalization of Photocatalytic Nanomaterials

Photocatalysis is an advanced oxidation process that utilizes semiconductor nanomaterials to degrade organic pollutants upon irradiation with a suitable light source. mdpi.com Titanium dioxide (TiO₂) is a widely studied photocatalyst for this purpose. researchgate.net

Titanium dioxide is a promising photocatalyst due to its low cost, strong oxidizing properties, non-toxicity, and chemical stability. researchgate.net Its photocatalytic activity can be enhanced through various modifications.

Doped TiO₂ : Doping TiO₂ with metal or non-metal ions can improve its photocatalytic efficiency. For instance, iron-doped TiO₂ nanoparticles have been shown to enhance the photodegradation of this compound. researchgate.netresearchgate.net The particle size of Fe-doped TiO₂ can be in the range of 18–39 nm. researchgate.net Doping can lead to an increase in the absorption edge wavelength and a decrease in the band gap energy of TiO₂, allowing for better utilization of visible light. researchgate.netfrontiersin.org Similarly, boron-doped TiO₂ has also been investigated as an efficient visible-light-driven photocatalyst. frontiersin.org

TiO₂ Nanocomposites : The combination of TiO₂ with other materials to form nanocomposites can significantly improve its photocatalytic performance. A TiO₂-Fe₂O₃ nanocomposite, synthesized via the sol-gel method, has been used for the photocatalytic degradation of this compound under visible light. tandfonline.comtandfonline.com This nanocomposite, with a crystal size of about 17 nm, achieved a degradation rate of 96.77% for this compound. tandfonline.com Another approach involves immobilizing TiO₂ nanoparticles on a polymer surface, such as polymethyl methacrylate (B99206) (PMMA), to create a photocatalytic film. researchgate.neticrc.ac.ir This method addresses the challenge of separating the catalyst from the solution after treatment. icrc.ac.ir The optimal conditions for the degradation of this compound using a TiO₂/PMMA film were found to be a pH of 8, a TiO₂ concentration of 1369.29 mg·L⁻¹, and an H₂O₂ concentration of 40 mmol·L⁻¹, leading to a discoloration efficiency of 85%. researchgate.net The degradation kinetics in this system followed a pseudo-first-order model. icrc.ac.ir

Table 4: Photocatalytic Degradation of this compound using TiO₂-Based Systems

SystemKey FindingsReference
TiO₂-Fe₂O₃ NanocompositeDegradation rate of 96.77% under visible light. tandfonline.com
TiO₂/PMMA Film85% discoloration efficiency under optimal conditions (pH 8, [TiO₂] = 1369.29 mg·L⁻¹, [H₂O₂] = 40 mmol·L⁻¹). researchgate.net
Fe-doped TiO₂Enhanced photocatalytic activity compared to pure TiO₂. Particle size in the range of 18–39 nm. researchgate.net

Metal Oxide Composites (e.g., ZnO-Fe2O3)

Metal oxide composites, particularly those combining zinc oxide (ZnO) and iron(III) oxide (Fe2O3), have been synthesized and investigated as effective photocatalysts for the degradation of organic dyes like this compound. The heterojunction formed between these two semiconductors enhances charge separation, which is a critical factor in improving photocatalytic activity compared to the individual oxides. researchgate.net

Synthesis of these composites is often achieved through methods such as co-precipitation and sol-gel techniques. researchgate.netijsr.netscispace.com For instance, the co-precipitation method can be used to successfully synthesize ZnO-Fe2O3 heterojunctions. researchgate.net Characterization of the resulting nanocomposites is typically performed using techniques like X-ray diffraction (XRD) to confirm the crystal structure and phase purity, and field emission scanning electron microscopy (FE-SEM) to observe the morphology and particle size. jwent.net XRD analysis has shown the successful formation of ZnO and Fe2O3 structures without impurities, with crystal sizes estimated to be around 53 nm. jwent.net

The photocatalytic performance of ZnO-Fe2O3 nanocomposites in the degradation of this compound is influenced by several operational parameters. Research has demonstrated that variables such as pH, initial dye concentration, and the amount of the nanocomposite catalyst play a crucial role in the degradation efficiency. jwent.net In one study, the highest degradation of this compound (98.21%) was achieved at an acidic pH of 2. jwent.net The amount of the photocatalyst is also a key factor, with studies showing that increasing the mass of the ZnO-Fe2O3 nanocomposite to an optimal level enhances the degradation efficiency. jwent.net For example, an increase in degradation was observed up to a catalyst amount of 15 mg. jwent.net

The degradation efficiency of anionic dyes like this compound can reach up to 99.89% under optimized conditions. jwent.net The photocatalytic activity of these composites under visible light has been a subject of study, highlighting their potential for using solar energy in environmental remediation. jwent.net

Table 1: Photocatalytic Degradation of Anionic Dyes using ZnO-Fe2O3 Nanocomposite

Parameter Optimal Value Degradation Efficiency (%)
pH 2 98.21
Catalyst Amount 15 mg -
Overall Efficiency - 99.89

Immobilization Techniques for Catalyst Enhancement (e.g., TiO2 on PMMA polymer)

To overcome the challenge of separating catalyst nanoparticles from treated solutions, immobilization of photocatalysts onto solid supports has been explored. icrc.ac.ir A notable example is the immobilization of titanium dioxide (TiO2) on the surface of a polymethyl methacrylate (PMMA) polymer for the photodegradation of this compound. icrc.ac.iricrc.ac.irresearchgate.netsemanticscholar.org This technique offers a cost-effective approach and allows for the continuous treatment of contaminated water. icrc.ac.ir

The preparation of these photocatalytic films involves depositing TiO2 onto the PMMA surface. Characterization through various analytical methods such as X-ray diffractometry, Fourier transform infrared spectroscopy, and scanning electron microscopy has confirmed the successful deposition of TiO2 with excellent adhesion to the polymer. icrc.ac.iricrc.ac.irresearchgate.netsemanticscholar.org Studies have revealed a deposition of 13.76% by mass of TiO2 on the PMMA surface. icrc.ac.iricrc.ac.irresearchgate.netsemanticscholar.org The resulting films exhibit a porous structure, which enhances their capacity to absorb the dye, complementing their catalytic effect. icrc.ac.iricrc.ac.irsemanticscholar.org

The efficiency of these TiO2-PMMA films in the decolorization of this compound in aqueous solutions under UV irradiation has been optimized using response surface methodology. icrc.ac.iricrc.ac.irresearchgate.netsemanticscholar.org This statistical approach helps in identifying the optimal conditions for the key operational parameters. The investigation focused on the influence of pH, initial TiO2 concentration, and the concentration of hydrogen peroxide (H2O2) as an oxidizing agent. icrc.ac.iricrc.ac.irresearchgate.netsemanticscholar.org

The determined optimum conditions for achieving a high discoloration efficiency of 85% were found to be a pH of 8, a TiO2 concentration of 1369.29 mg/L, and an H2O2 concentration of 40 mmol/L. icrc.ac.iricrc.ac.irresearchgate.netsemanticscholar.org The kinetics of the decolorization process under these optimal conditions were observed to fit a pseudo-first-order kinetic model. icrc.ac.iricrc.ac.irsemanticscholar.org

Table 2: Optimal Conditions for this compound Discoloration by Immobilized TiO2 on PMMA

Parameter Optimal Condition Discoloration Efficiency (%)
pH 8 85
[TiO2] (mg/L) 1369.29 85
[H2O2] (mmol/L) 40 85

Supramolecular Host-Guest Systems for this compound Encapsulation (e.g., Cucurbiturils)

Supramolecular host-guest chemistry offers a promising avenue for the removal of dyes from aqueous solutions through encapsulation. Cucurbiturils, a family of macrocyclic compounds, are particularly effective in this regard due to their unique barrel-shaped structure, which features a hydrophobic inner cavity and polar carbonyl groups at the portals. mdpi.com This structure allows them to encapsulate a wide range of guest molecules, including dyes like this compound, forming stable host-guest complexes. mdpi.com

The synthesis of cucurbiturils involves an acid-catalyzed condensation reaction between glycoluril (B30988) and formaldehyde. mdpi.com The size of the cucurbituril, denoted by the number of glycoluril units (e.g., CB mdpi.com), determines the dimensions of its cavity and thus its affinity for different guest molecules. mdpi.com

A study investigating the use of Cucurbit mdpi.comuril (CB mdpi.com) as an adsorbent for the removal of this compound demonstrated its high efficacy. The research found that CB mdpi.com has a maximum adsorption capacity of 240 mg/g for this compound. mdpi.com The adsorption data was well-described by the Langmuir isotherm model, which suggests that the adsorption process occurs as a monolayer on the surface of the adsorbent. mdpi.com This indicates a strong and specific interaction between the this compound molecules and the CB mdpi.com host.

Table 3: Adsorption Capacity of Cucurbit mdpi.comuril for Azo Dyes

Dye Adsorbent Maximum Adsorption Capacity (mg/g) Isotherm Model
This compound Cucurbit mdpi.comuril (CB mdpi.com) 240 Langmuir

Spectroscopic and Structural Elucidation of Direct Blue 199 in Research Systems

Advanced Spectroscopic Characterization Techniques (e.g., FTIR, UV-Vis, Fluorescence, XPS)

Spectroscopic techniques are fundamental in elucidating the chemical structure and properties of Direct Blue 199 by examining its interaction with electromagnetic radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Analysis of this compound has revealed characteristic peaks corresponding to its complex structure. A notable peak at 1100 cm⁻¹ is attributed to chemical groups such as acetates, formates, propionates, and benzoates. The region between 1400 and 1640 cm⁻¹ corresponds to the vibrations of benzene (B151609) rings, a core component of the dye's structure.

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within the molecule. This technique is crucial for determining the dye's color properties. For this compound dissolved in water, the maximum absorbance wavelength (λmax) is observed at 610 nm, which corresponds to its characteristic bright blue color. worlddyevariety.comchemicalbook.com

Fluorescence Spectroscopy Fluorescence spectroscopy is a highly sensitive technique that analyzes the light emitted from a substance after it has absorbed photons. uci.eduevidentscientific.com this compound is recognized as a fluorescent dye, a property utilized in the textile and paper industries. researchgate.net However, specific research detailing its excitation and emission maxima was not available in the reviewed literature.

X-ray Photoelectron Spectroscopy (XPS) XPS is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. caltech.edubnl.gov The technique works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1 to 10 nm of the material. While XPS is a powerful tool for surface analysis, caltech.edu specific studies applying this technique to the direct analysis of this compound were not identified in the conducted research.

Table 1: Spectroscopic Data for this compound

TechniqueParameterValue/RangeInterpretation
FTIR Wavenumber1100 cm⁻¹Associated with acetates, formates, propionates, benzoates
Wavenumber1400-1640 cm⁻¹Corresponds to benzene ring vibrations
UV-Vis λmax (in water)610 nmElectronic transition responsible for the bright blue color worlddyevariety.comchemicalbook.com

Morphological and Crystalline Analysis (e.g., SEM, TEM, XRD)

These techniques are employed to investigate the physical and structural characteristics of this compound, such as its surface features, particle shape, and crystalline arrangement.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) SEM provides high-resolution imaging of a sample's surface topography, while TEM is used to visualize its internal structure. These methods are invaluable for understanding the dispersion and interaction of dye particles on and within substrates. While research literature confirms the use of SEM and TEM to characterize materials and nanoparticles that have adsorbed dyes, researchgate.net specific micrographs detailing the morphology of pure this compound powder were not found in the reviewed sources. The application of these techniques is typically focused on the dye-substrate system rather than the dye in isolation.

X-ray Diffraction (XRD) XRD is a primary technique for determining the atomic and molecular structure of a crystal, including lattice constants and crystal geometry. The resulting XRD pattern is a fingerprint of the crystalline solid. Although this compound is supplied as a powder, cncolorchem.comcolorantsgroup.com which implies a certain degree of crystallinity, specific XRD patterns or crystallographic data for the compound were not present in the available research. XRD is more commonly applied in research systems to analyze the substrate's crystalline structure before and after dye application to detect any structural changes.

Table 2: Morphological and Crystalline Analysis Techniques

TechniquePurposeFindings for this compound
SEM/TEM Analysis of surface morphology and internal structure.No direct analysis of pure dye powder was found. These techniques are used to study dye-substrate complexes.
XRD Identification of crystalline structure.No specific crystallographic data for this compound was found in the searched literature.

Thermal Stability and Degradation Profiling of this compound-Material Complexes (e.g., TGA, DTGA)

Thermogravimetric analysis (TGA) and its derivative (DTGA) are essential for evaluating the thermal stability of materials by measuring changes in mass as a function of temperature.

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTGA) In research involving dye-material complexes, TGA is used to quantify the amount of dye adsorbed onto a substrate and to assess how the dye's presence affects the material's thermal stability. According to safety data, this compound is stable under normal temperatures and pressures. cncolorchem.comkochcolor.com Upon heating in the event of a fire, it can decompose and generate noxious fumes, including carbon and nitrogen oxides. dyespigments.net While studies mention that TGA tests can corroborate dye adsorption and indicate an improvement in the thermal fastness of dye-hybrid materials, specific quantitative data such as onset degradation temperatures or percentage mass loss at distinct stages for this compound or its complexes were not detailed in the reviewed literature.

Table 3: Thermal Properties of this compound

ParameterDescriptionSource
Chemical Stability Stable under normal ambient temperatures and pressures. cncolorchem.comkochcolor.com
Conditions to Avoid Excess heat, strong oxidants, incompatible materials. cncolorchem.com
Hazardous Decomposition May generate irritating and toxic fumes and gases (e.g., carbon and nitrogen oxides) during thermal decomposition or combustion. cncolorchem.comdyespigments.net

Mechanistic Insights into Direct Blue 199 Adsorption Phenomena

Adsorption Isotherm Modeling

Adsorption isotherms are fundamental to describing the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed onto the adsorbent surface at a constant temperature. Various models, including the Langmuir, Freundlich, Temkin, and Sips isotherms, are employed to analyze and interpret this equilibrium data.

For the adsorption of Direct Blue 199, research has been conducted to determine the most suitable isotherm model. In a notable study investigating the removal of several direct dyes, including this compound, using activated carbon derived from sesame shells, the experimental data was analyzed using different isotherm models. The findings from this research indicated that the Freundlich isotherm model provided the best fit for the equilibrium data. frontiersin.orgtum.deacs.orgrsc.org This suggests that the adsorption of this compound onto this particular adsorbent occurs on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. The correlation coefficient (R²) for the Freundlich model was found to be 0.994, signifying a strong correlation between the model and the experimental data. tum.deacs.orgrsc.org Furthermore, the Freundlich constant 'n' was determined to be within the favorable range of 1 to 10, indicating that the adsorption process is ideal. tum.de

Table 1: Best-Fit Adsorption Isotherm Model for this compound
Isotherm ModelAdsorbentCorrelation Coefficient (R²)Reference
FreundlichActivated Carbon from Sesame Shell0.994 tum.deacs.orgrsc.org

Adsorption Kinetic Investigations

The study of adsorption kinetics provides insights into the rate of adsorbate uptake and the rate-controlling step of the adsorption process. Several kinetic models, such as the pseudo-first-order, pseudo-second-order, intraparticle diffusion, and Elovich models, are commonly used to test experimental data.

In the context of this compound adsorption onto activated carbon produced from sesame shells, kinetic studies have revealed that the process is best described by the pseudo-second-order model. frontiersin.orgtum.deacs.orgrsc.org This model's applicability, indicated by a high correlation coefficient (R²) of 0.989, suggests that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. frontiersin.orgtum.deacs.orgrsc.org The pseudo-second-order model assumes that the rate of occupation of adsorption sites is proportional to the square of the number of unoccupied sites.

Table 2: Best-Fit Adsorption Kinetic Model for this compound
Kinetic ModelAdsorbentCorrelation Coefficient (R²)Reference
Pseudo-Second-OrderActivated Carbon from Sesame Shell0.989 tum.deacs.orgrsc.org

Thermodynamic Analyses of Adsorption Processes

Thermodynamic analysis is crucial for determining the spontaneity, feasibility, and nature of the adsorption process. By evaluating thermodynamic parameters such as the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), the intrinsic energetic changes associated with adsorption can be understood. A negative ΔG° indicates a spontaneous process, while the signs of ΔH° and ΔS° provide information about the endothermic or exothermic nature of the process and the change in randomness at the solid-solution interface, respectively.

Despite the importance of these parameters, specific experimental thermodynamic data for the adsorption of this compound were not available in the reviewed scientific literature. Comprehensive thermodynamic studies are needed to fully characterize the energetic favorability and the thermal nature of this compound adsorption onto various adsorbents.

Elucidation of Interfacial Interaction Mechanisms

The adsorption of dye molecules onto an adsorbent surface is governed by various interfacial interaction mechanisms. For anionic azo dyes like this compound, several types of interactions are generally considered to play a role, although specific studies detailing these mechanisms for this particular dye are limited.

The primary interaction mechanisms for anionic dyes on adsorbents like activated carbon are often a combination of the following:

Electrostatic Interactions: this compound is an anionic dye, meaning it carries a negative charge in solution due to the presence of sulfonate groups (-SO₃⁻). The surface charge of the adsorbent is pH-dependent. At pH values below the point of zero charge (pHpzc) of the adsorbent, the surface becomes positively charged, leading to strong electrostatic attraction between the adsorbent and the anionic dye molecules. This is often a dominant mechanism in the initial stages of adsorption.

π-π Stacking: Azo dyes are characterized by their aromatic ring structures. Activated carbons also possess graphitic structures with delocalized π-electrons. These aromatic regions on both the dye and the adsorbent can lead to π-π stacking interactions, a form of non-covalent bonding that significantly contributes to the adsorption of aromatic compounds.

While these mechanisms are well-established for the adsorption of anionic azo dyes in general, dedicated studies are required to specifically elucidate the dominant interfacial interactions for this compound on various adsorbent materials. frontiersin.orgnih.gov

Advanced Oxidation Processes for Direct Blue 199 Transformation

Photocatalytic Degradation Pathways

Photocatalytic degradation involves the use of a semiconductor photocatalyst, typically under UV or visible light irradiation, to generate electron-hole pairs that facilitate the formation of reactive oxygen species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). These species then attack and break down the dye molecules. mdpi.commdpi.com The degradation of Direct Blue dyes through photocatalysis is often described by pseudo-first order kinetics. biomedres.usbiomedres.us

Influence of Light Source (UV, Visible, Solar)

The efficiency of photocatalytic degradation of Direct Blue 199 is significantly influenced by the light source used. UV light is commonly employed due to the band gap energy of many semiconductor photocatalysts like TiO₂ and ZnO, which are activated by UV radiation. biomedres.usbiomedres.us Studies have shown that UV irradiation can lead to successful decolorization of Direct Blue dyes. biomedres.usbiomedres.us

Visible light photocatalysis is also being explored, often utilizing modified or doped photocatalysts that can absorb energy in the visible spectrum. biomedres.us Research indicates that some catalysts exhibit high dye removal efficiency under visible light. biomedres.us

Solar light, as a cost-effective and environmentally friendly alternative, has also been investigated for the photocatalytic degradation of this compound. Studies have demonstrated the effectiveness of photocatalysts under direct sunlight, sometimes showing higher degradation rates compared to UV light utilization for certain dyes. biomedres.usnih.gov

Effect of Catalyst Concentration and Material Doping

The concentration of the photocatalyst plays a crucial role in the degradation efficiency. There is typically an optimum catalyst loading beyond which the degradation rate may decrease, potentially due to light scattering and reduced light penetration. medcraveonline.comuniroma1.it

Material doping is a common strategy to enhance the photocatalytic activity of semiconductors like TiO₂ and ZnO, particularly to extend their absorption into the visible light range and improve charge separation. biomedres.usmedcraveonline.comresearchgate.net Doping with metals (e.g., Fe, Ag, Cu, Mn, Pt) or non-metals can alter the photocatalyst's surface characteristics, particle size, and energy bandgap. biomedres.usbiomedres.us Studies on the degradation of Direct Blue dyes using doped photocatalysts have shown that the type and concentration of the dopant impact performance. biomedres.usbiomedres.us For instance, Fe-doped TiO₂ has demonstrated high photoactivity for this compound degradation under both UV light and direct sunlight. biomedres.usresearchgate.net

Optimization of Reaction Parameters (pH, Initial Dye Concentration, Temperature)

Several reaction parameters require optimization to achieve maximum photocatalytic degradation efficiency of this compound.

pH: The initial pH of the solution significantly affects the surface properties of the photocatalyst and the ionization state of the dye molecules, influencing their adsorption onto the catalyst surface and their reactivity with radical species. medcraveonline.commdpi.com Studies have investigated the effect of pH on the degradation of Direct Blue dyes, and optimal pH values can vary depending on the specific catalyst and dye. researchgate.netnih.govresearchgate.net For example, one study found an optimum pH of 8 for the decolorization of this compound using TiO₂ immobilized on a polymer surface under UV irradiation. researchgate.net

Initial Dye Concentration: The initial concentration of this compound affects the degradation rate. Higher dye concentrations can lead to slower degradation rates due to the competition for reactive species and the inner filter effect, where the dye molecules absorb light, reducing the amount of light reaching the catalyst surface. mdpi.commedcraveonline.com Conversely, lower initial concentrations may exhibit higher degradation rates. mdpi.commedcraveonline.com

Temperature: Temperature can influence the reaction kinetics of photocatalytic degradation. While higher temperatures can increase reaction rates, excessively high temperatures may lead to the deactivation of the catalyst or the self-degradation of oxidizing agents like H₂O₂ if used in conjunction with photocatalysis. medcraveonline.commdpi.com Photocatalytic reactions are generally performed at or near room temperature, typically not exceeding 80°C. medcraveonline.com

Ozonation-Based Degradation Studies

Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, for the degradation of organic pollutants. Ozone can react with dye molecules directly or indirectly through the formation of hydroxyl radicals, particularly at higher pH values. mdpi.comresearchgate.net Ozonation has been shown to be effective for the decolorization of this compound. nih.govcapes.gov.br Studies have reported almost complete color removal of this compound within a short time frame using ozonation alone. nih.gov However, ozonation alone may not achieve complete mineralization, resulting in significant color removal but lower Total Organic Carbon (TOC) reduction. nih.gov

Peroxide-Mediated Oxidation (e.g., UV/H₂O₂)

Peroxide-mediated oxidation, such as the UV/H₂O₂ process, involves the photolysis of hydrogen peroxide (H₂O₂) by UV light to generate hydroxyl radicals. mdpi.comresearchgate.net These highly reactive radicals then oxidize the organic pollutants. mdpi.com The UV/H₂O₂ process has been successfully applied for the decolorization and mineralization of this compound. nih.govresearchgate.netnih.gov Studies have shown that the addition of H₂O₂ to a UV system significantly enhances the degradation and mineralization of this compound compared to UV irradiation alone. researchgate.net The efficiency of the UV/H₂O₂ process is influenced by parameters such as hydrogen peroxide dosage, UV dosage (intensity), initial dye concentration, and pH. mdpi.comresearchgate.netnih.gov Increasing UV dosage and hydrogen peroxide concentration (within a certain range) can increase the degradation rate. researchgate.netnih.gov

Advanced Oxidation ProcessKey Oxidizing SpeciesAdvantagesLimitations
Photocatalysis•OH, •O₂⁻, h⁺Utilizes light energy, potential for solar useCan be affected by light penetration, catalyst separation
OzonationO₃, •OHRapid decolorizationMay not achieve complete mineralization
Peroxide-mediated Oxidation (e.g., UV/H₂O₂)•OHEffective for mineralizationRequires UV source, H₂O₂ dosage optimization
Hybrid/Sequential SystemsCombinationEnhanced efficiency, improved mineralizationIncreased complexity, potential higher cost

Biological and Enzymatic Degradation of Direct Blue 199

Microorganism-Mediated Biosorption and Biotransformation

Microorganisms, including fungi and bacteria, can remove textile dyes through biosorption and biotransformation processes. researchgate.netmdpi.comnih.gov Biosorption involves the adsorption of dye molecules onto the microbial biomass, while biotransformation refers to the metabolic processes within the microorganisms that alter or break down the dye structure. mdpi.comnih.gov

Studies have investigated the capacity of nonviable Aspergillus niger for the biosorption of Direct Blue 199 from aqueous solutions. researchgate.netnih.gov The biosorption capacity was found to increase with a decrease in pH. researchgate.netnih.gov The maximum dye uptake capacity of the nonviable Aspergillus niger biomass was reported as 29.96 mg g⁻¹ at a dye concentration of 400 mg L⁻¹ and a temperature of 45 °C. researchgate.netnih.gov The biosorption equilibrium of this compound onto this fungal biomass could be described by both the Langmuir and Freundlich models. researchgate.netnih.gov The kinetics of the biosorption process followed a pseudo-second order model. researchgate.netnih.gov Thermodynamic studies indicated that the biosorption process was spontaneous and endothermic. researchgate.netnih.gov

Another study utilized white-rot fungus (Panus tigrinus) biomass for the decolorization of Reactive Blue 19, noting that fungal decolorization can occur through adsorption, enzymatic degradation, or a combination of both. researchgate.net While this study focused on Reactive Blue 19, it highlights the potential of fungal biomass for dye removal. researchgate.net The biosorption mechanism using dead cells (inviable biomass) involves physiochemical interactions such as adsorption, deposition, and ion exchange. redalyc.org

Research indicates that the biosorption of this compound can reach equilibrium relatively quickly, with one study reporting equilibrium after 40 minutes using nonviable Aspergillus niger. researchgate.netredalyc.org Other studies on white-rot fungi showed a large part of decolorization occurring within the first 2-5 hours. researchgate.netredalyc.org The efficiency of microbial biosorption can be influenced by parameters such as initial dye concentration, pH, and temperature. researchgate.netmdpi.comnih.gov

The mechanism of dye removal by microorganisms can involve both adsorption and enzymatic degradation. researchgate.net While biosorption can effectively remove color, it does not necessarily transform the dye into less toxic substances, potentially leading to secondary waste disposal issues. nih.gov Biotransformation, on the other hand, aims to break down the dye molecules. mdpi.comnih.gov

Enzymatic Decolorization and Mineralization

Enzymes produced by microorganisms play a crucial role in the degradation of textile dyes, including this compound. ijcmas.comjmbfs.org Key enzymes involved in dye degradation include laccases, peroxidases (such as lignin (B12514952) peroxidase, manganese peroxidase, and dye-decolorizing peroxidases), and azoreductases. nih.govijcmas.comjmbfs.org

Laccases are copper-containing enzymes that can degrade azo dyes and other complex aromatic compounds through a non-specific free radical mechanism. ijcmas.combiorxiv.org Studies have shown that laccases from various fungal species, such as Trametes hirsuta, can decolorize different types of dyes, including anthraquinonic dyes and indigo (B80030) carmine. nih.govasm.org While this compound is a phthalocyanine (B1677752) dye, laccases have demonstrated activity against a range of dye structures. biorxiv.orgnih.govasm.org For this compound, a decrease and shift of the absorption maximum was observed upon treatment with a laccase from T. hirsuta. nih.govasm.org Immobilization of laccase can enhance its stability and tolerance to inhibitors. nih.gov

Peroxidases, particularly those from white-rot fungi, are also effective in degrading recalcitrant dyes. ijcmas.comscielo.br These enzymes catalyze oxidative reactions, often in the presence of hydrogen peroxide. ijcmas.comscielo.br Manganese peroxidase, found in white-rot fungi like Phanaerochaete chrysosporium, can degrade phenolic compounds, azo dyes, and phthalocyanine dyes. nih.gov Dye-decolorizing peroxidases (DyP) are another class of heme-peroxidases known to attack azo dyes and the anthraquinone (B42736) skeleton. nih.gov Bacterial peroxidases have also been identified and shown to decolorize dyes. jmbfs.org

While enzymatic degradation can lead to mineralization (complete breakdown into simple inorganic substances like CO₂, H₂O, and mineral by-products), it often results in the formation of intermediate metabolic products. nih.govijcmas.com The complete mineralization of complex dyes like this compound can be challenging and may require a combination of enzymatic and other treatment methods. researchgate.netnih.gov

Research on the degradation of this compound using advanced oxidation processes like UV/H₂O₂ has shown successful decolorization and mineralization, indicating that the dye structure can be broken down under oxidative conditions. researchgate.net Although this is a chemical process, the effectiveness of oxidative enzymes in biological systems suggests similar degradation pathways can be involved. nih.govijcmas.comjmbfs.org

The efficiency of enzymatic degradation is influenced by factors such as enzyme concentration, pH, temperature, and the presence of mediators or inhibitors. nih.govscielo.brfrontiersin.org

Table 1: Examples of Microorganisms and Enzymes Involved in Dye Degradation (General)

Microorganism TypeExamples of MicroorganismsEnzymes Involved
FungiAspergillus niger, Panus tigrinus, White-rot fungi (Phanerochaete chrysosporium, Trametes hirsuta)Laccases, Lignin Peroxidase, Manganese Peroxidase
BacteriaPseudomonas sp., Ralstonia pickettiiAzoreductases, Laccases, Peroxidases, Tyrosinases

Table 2: Biosorption of this compound by Nonviable Aspergillus niger

ParameterValue
Maximum Dye Uptake29.96 mg g⁻¹
Initial Dye Conc.400 mg L⁻¹
Temperature45 °C
Equilibrium Time40 minutes (approx.) researchgate.netredalyc.org
Isotherm Models FitLangmuir, Freundlich researchgate.netnih.gov
Kinetic Model FitPseudo-second order researchgate.netnih.gov
Thermodynamic NatureSpontaneous, Endothermic researchgate.netnih.gov

Table 3: Effect of Trametes hirsuta Laccase on this compound

DyeEnzyme SourceObserved Effect
This compoundTrametes hirsuta LaccaseDecrease and shift of absorption maximum nih.govasm.org

Kinetic and Mechanistic Studies of Direct Blue 199 Degradation

Reaction Rate Determination and Kinetic Modeling

Kinetic studies are crucial for evaluating the performance of different degradation processes for Direct Blue 199 and for designing treatment systems. The degradation rate of DB 199 is commonly described by kinetic models, with the pseudo-first-order model frequently reported as providing a good fit to experimental data for various degradation methods.

For instance, the photocatalytic degradation of DB 199 using TiO2 nanoparticles has been shown to follow pseudo-first-order kinetics. researchgate.net Similarly, electrochemical degradation studies have also indicated pseudo-first-order kinetics for the process. researchgate.net Sonochemical degradation and photocatalytic degradation using materials like CuO-ZnO and ZnO/CuO nanocomposites, as well as electrochemical oxidation with a Ti/RuO2-IrO2 electrode, have also reported pseudo-first-order kinetic behavior for DB 199 degradation. iwaponline.comscbt.commdpi.comcore.ac.uk The pseudo-first-order kinetic model suggests that the degradation rate is primarily dependent on the concentration of the dye.

In some cases, the kinetic modeling has been used to evaluate the influence of operational parameters on the degradation efficiency. For example, in the UV/H2O2 process, the pseudo-first-order rate constant was found to be a linear function of the inverse of the initial dye concentration and increased linearly with increasing UV dosage.

While pseudo-first-order kinetics is commonly observed, other models may also be applicable depending on the specific degradation method and conditions. For example, biosorption of DB 199 by nonviable Aspergillus niger has been reported to follow a pseudo-second-order kinetic model. researchgate.net

The consistency in observing pseudo-first-order kinetics across various advanced oxidation processes suggests a common rate-limiting step, often related to the initial attack on the dye molecule by reactive species generated during the degradation process.

Identification and Characterization of Degradation Intermediates and Products

The degradation of this compound involves the breakdown of its complex molecular structure into simpler compounds. Identifying and characterizing these intermediate products is essential for understanding the degradation pathways and assessing the potential toxicity of the treated effluent.

Studies on the degradation of DB 199 using different methods have identified various intermediate products. For example, in photocatalytic degradation using TiO2, intermediate products have been identified, providing insights into the breakdown process. researchgate.net Electrochemical degradation has been shown to produce intermediates such as aromatic amines, phenols, and carboxylic acids. researchgate.net The formation of aromatic amines is particularly relevant as some of these compounds can be hazardous. Phenolic compounds and carboxylic acids represent further breakdown products, indicating the progressive mineralization of the dye molecule.

While specific intermediates can vary depending on the degradation method and conditions, the general trend involves the cleavage of chromophoric groups (responsible for the dye's color) and the subsequent fragmentation of the molecule into smaller organic compounds, eventually leading to mineralization into inorganic substances like carbon dioxide, water, and mineral salts.

Detailed analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are typically employed to identify and characterize these transient intermediate species.

Proposed Degradation Pathways and Reaction Mechanisms

Based on the identified intermediates and kinetic studies, proposed degradation pathways and reaction mechanisms for this compound have been put forth for different treatment methods.

In photocatalytic degradation, the mechanism typically involves the generation of reactive oxygen species (e.g., hydroxyl radicals, superoxide (B77818) ions) on the surface of the photocatalyst under irradiation. These highly reactive species attack the dye molecule, leading to its oxidation and fragmentation. Proposed pathways often depict the sequential breakdown of the complex phthalocyanine (B1677752) structure, including the cleavage of azo bonds (if present in the specific derivative) and the oxidation of aromatic rings and other functional groups. researchgate.netresearchgate.net

Electrochemical degradation mechanisms can involve direct oxidation of the dye at the anode surface or indirect oxidation by electrochemically generated mediators (e.g., hydroxyl radicals, active chlorine species). The proposed pathways in electrochemical degradation studies often show the initial attack on the dye molecule, leading to the formation of aromatic amines, followed by further oxidation and ring opening to produce carboxylic acids and eventually complete mineralization. researchgate.net

Sonochemical degradation utilizes acoustic cavitation to generate localized hotspots with high temperatures and pressures, as well as the formation of reactive radicals, which can induce the degradation of the dye. iwaponline.com

Computational Chemistry and Theoretical Modeling Applied to Direct Blue 199 Systems

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules and condensed phases. It is widely applied to dyes like Direct Blue 199 to predict their geometry and electronic characteristics with high accuracy.

The first step in a typical DFT analysis is structural optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule by finding the geometry with the minimum total energy. For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles within the copper phthalocyanine (B1677752) core and its substituents. Accurate structural optimization is crucial, as the electronic properties are highly dependent on the molecular geometry.

Once the structure is optimized, a range of electronic properties can be calculated. Key among these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the wavelength of maximum absorption (λmax) in its UV-Vis spectrum. acs.org For phthalocyanine dyes, DFT calculations have shown that the choice of the functional (e.g., PBE, B3LYP, HSE) can significantly impact the accuracy of the predicted orbital energies and the HOMO-LUMO gap when compared to experimental photoemission data. arxiv.org Hybrid functionals often provide a better description for the localized d-orbitals of the central copper atom. arxiv.orgaps.org

Other important properties derived from DFT include the molecular electrostatic potential (MESP) map and electron density distribution. The MESP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. acs.org This is invaluable for predicting how the dye will interact with other molecules, such as water, textile fibers, or reactive radical species.

Table 1: Representative Electronic Properties of a Copper Phthalocyanine Dye System Calculated via DFT
Calculated ParameterTypical Value Range (eV)Significance
EHOMO (Highest Occupied Molecular Orbital Energy)-5.0 to -6.5Correlates with ionization potential; indicates electron-donating ability.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)-2.5 to -4.0Correlates with electron affinity; indicates electron-accepting ability.
HOMO-LUMO Energy Gap (ΔE)1.5 to 2.5Relates to chemical reactivity and the energy of the lowest electronic transition (color). arxiv.org
Dipole Moment (μ)0 - 5 DebyeIndicates the overall polarity of the molecule, influencing solubility and intermolecular forces.
Chemical Hardness (η)~0.75 to 1.25Measures resistance to change in electron distribution; calculated as (ELUMO - EHOMO)/2. acs.org

Molecular Dynamics Simulations for Interfacial Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique is particularly well-suited for studying the complex interfacial interactions between a dye molecule like this compound and its environment, such as a cellulose (B213188) fiber surface in an aqueous solution. nih.gov

An MD simulation begins with the construction of a simulation box containing all relevant components: the dye molecule(s), a model of the substrate (e.g., a crystalline cellulose surface), and a large number of explicit solvent molecules (typically water). researchgate.netmdpi.com The interactions between all atoms are governed by a set of parameters known as a force field. The simulation then calculates the net force on each atom and uses Newton's laws of motion to predict its position and velocity a short time step later. By repeating this process millions of times, a trajectory is generated that describes the dynamic evolution of the system. nih.gov

For this compound, MD simulations can provide critical insights into the dyeing process on cellulosic fabrics. Researchers can analyze the simulation trajectory to understand how the dye molecule approaches and adsorbs onto the cellulose surface. nih.gov Key analyses include:

Interaction Energy: By calculating the non-bonded energies (van der Waals and electrostatic) between the dye and the surface, the strength of the adsorption can be quantified. researchgate.net Negative interaction energies indicate a spontaneous and favorable adsorption process.

Adsorption Conformation: Simulations reveal the preferred orientation of the dye on the surface. For example, studies on other direct dyes have shown that they tend to adsorb in a flat-lying orientation, maximizing the contact between the planar aromatic structure of the dye and the cellulose surface. nih.govresearchgate.net

Radial Distribution Functions (RDFs): RDFs can be calculated to determine the probability of finding atoms of the cellulose or water at a certain distance from the atoms of the dye. This analysis can reveal specific binding sites and the formation of hydrogen bonds.

Role of Water: MD simulations explicitly model the role of water, showing how water molecules mediate the dye-fiber interaction and how they are displaced from the surface upon dye adsorption. mdpi.com

MD simulations can also be used to study the interaction of this compound with other chemical species, such as surfactants, which are often used in dyeing formulations to improve dye solubility and leveling. researchgate.netacs.org

Table 2: Typical Interaction Energies from MD Simulations of Dye Adsorption on a Cellulose Surface
Interaction ComponentTypical Energy Range (kcal/mol)Description
Total Interaction Energy-50 to -350The overall binding strength of the dye to the surface; a sum of van der Waals and electrostatic energies. researchgate.net
Van der Waals Energy-40 to -200Contribution from dispersion and repulsion forces, crucial for the adsorption of large, planar molecules.
Electrostatic Energy-10 to -150Contribution from Coulombic interactions between partial charges on the dye and the cellulose surface.

Prediction of Reaction Pathways and Energetics in Degradation Processes

Computational chemistry is a valuable tool for predicting the most likely pathways for the degradation of dyes like this compound, particularly in advanced oxidation processes (AOPs) where highly reactive species like hydroxyl radicals (•OH) are involved. Understanding these pathways is essential for optimizing wastewater treatment technologies.

DFT calculations can be used to map the potential energy surface of the degradation reactions. By calculating the energies of reactants, transition states, and products, the activation energy and reaction energy for each potential degradation step can be determined. The pathway with the lowest activation energy barriers is generally considered the most favorable. researchgate.net

A crucial first step in predicting degradation is identifying the most reactive sites on the this compound molecule. This can be accomplished by analyzing the electronic properties calculated by DFT:

Frontier Molecular Orbitals: The distribution of the HOMO can indicate the sites most susceptible to electrophilic attack (by oxidative species), while the LUMO distribution highlights sites prone to nucleophilic attack. acs.org

Mulliken Charges and MESP: Atomic sites with a high negative charge or a highly negative electrostatic potential are likely targets for attack by electrophilic radicals like •OH. acs.org

Fukui Indices: These reactivity descriptors can be calculated to predict which atoms in the molecule are most likely to undergo radical attack. acs.org

For many organic dyes, initial degradation is triggered by the attack of an •OH radical. Computational studies on other dyes have shown that this can lead to several subsequent reaction types, including hydroxylation of aromatic rings, cleavage of functional groups, and ultimately, the opening of the aromatic rings, which leads to mineralization. researchgate.net Although this compound is a robust phthalocyanine structure, theoretical calculations can identify the most vulnerable points, such as the peripheral benzene (B151609) rings or the central macrocycle, and calculate the energy barriers for their breakdown. By comparing the energetics of different potential initial attacks, the most probable degradation intermediates can be identified, which can then be targeted for experimental detection to validate the predicted pathway.

Table 3: Correlation of DFT-Calculated Reactivity Descriptors with Degradation Potential
Reactivity DescriptorCorrelation with ReactivityApplication to Degradation Prediction
HOMO EnergyHigher energy indicates greater ease of electron donation.Molecules with higher HOMO energy are generally more susceptible to oxidation by electrophilic species. acs.org
HOMO-LUMO Gap (ΔE)A smaller gap generally implies higher reactivity.A low ΔE suggests the molecule is more easily excited and can react more readily with radical species.
Fukui Function (f0)Indicates the change in electron density at a specific site upon electron addition/removal.Identifies the specific atoms most susceptible to radical attack. acs.org
Activation Energy (Ea)Lower Ea corresponds to a faster reaction rate.Calculating Ea for different reaction steps (e.g., •OH addition at various sites) determines the most likely degradation pathway. researchgate.net

Environmental Engineering and Remediation Technologies for Direct Blue 199 Removal

Effluent Treatment Strategies for Textile and Paper Industries

A range of physical, chemical, and biological methods have been investigated for the removal of Direct Blue 199 from industrial effluents. These include adsorption, advanced oxidation processes (AOPs), coagulation-flocculation, and membrane filtration.

Adsorption: This technique involves the use of solid adsorbents to bind dye molecules from the aqueous solution. Various materials have been explored for this purpose.

Biosorbents: Nonviable Aspergillus niger has been studied as a biosorbent for this compound. In batch experiments, the biosorption capacity was found to be influenced by pH, with a maximum dye uptake of 29.96 mg/g at an initial dye concentration of 400 mg/L and a temperature of 45°C. The process followed pseudo-second-order kinetics, indicating that chemisorption is the rate-limiting step researchgate.net.

Advanced Oxidation Processes (AOPs): AOPs rely on the generation of highly reactive hydroxyl radicals (•OH) to degrade organic pollutants into simpler and less harmful substances.

Ozonation: The application of ozone has proven effective for the decolorization of this compound. In one study, ozonation alone resulted in almost 100% color removal for a lab-prepared this compound solution within 5 minutes. However, the reduction in Total Organic Carbon (TOC) was only about 60%, suggesting incomplete mineralization nih.gov. For actual dye bath effluent, color removal was greater than 80% within 15 minutes, with almost no change in TOC nih.gov.

UV/H₂O₂ Process: The combination of ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂) is another effective AOP. For this compound, this process achieved approximately 80% color removal in 30 minutes, which is a longer duration compared to ozonation. However, it was more effective in TOC removal, achieving about 75% reduction in the same timeframe nih.gov. A separate study on the decolorization and mineralization of this compound using the UV/H₂O₂ process reported 90% decolorization and 74% TOC removal under optimized conditions (20 mg/L initial dye concentration, 116.32 mM H₂O₂, 560 W UV dosage, and pH 8.9) within 30 minutes.

Photocatalysis with Titanium Dioxide (TiO₂): The photocatalytic degradation of this compound has been investigated using TiO₂ immobilized on a polymer surface. The efficiency of this process is influenced by pH, TiO₂ concentration, and the presence of H₂O₂. Optimal conditions were found to be a pH of 8, a TiO₂ concentration of 1369.29 mg/L, and an H₂O₂ concentration of 40 mmol/L, which led to a discoloration efficiency of 85%. The degradation kinetics were observed to follow a pseudo-first-order model icrc.ac.irresearchgate.net.

Coagulation-Flocculation: This is a conventional physicochemical treatment method used to remove suspended and colloidal particles. While specific data for this compound is limited, studies on similar dyes like Reactive Blue 19 provide insights into the potential effectiveness of this method.

Using alum as a coagulant for wastewater containing Reactive Blue 19, an optimal dosage of 300 mg/L at a pH range of 5.5 to 7.5 resulted in significant color and Chemical Oxygen Demand (COD) reduction. The addition of Polyaluminum Chloride (PACl) as a catalyst further enhanced the removal efficiency ifee.edu.vn.

Ferric chloride (FeCl₃) has also been shown to be an effective coagulant for dye removal. For Reactive Blue 19, an optimal dosage of 400 mg/L at a neutral pH achieved 81% dye removal researchgate.net. In another study on Direct Red 23, ferric chloride achieved 97.7% dye removal at an optimal dose of 40 mg/L and a pH of 7 ssu.ac.ir. This suggests that coagulation with ferric chloride could be a viable option for this compound removal.

Electrocoagulation: This electrochemical method involves the in-situ generation of coagulants through the dissolution of sacrificial anodes, typically made of iron or aluminum. Studies on a generic direct blue dye have shown that electrocoagulation with iron electrodes can achieve over 91% decolorization. The efficiency is influenced by parameters such as initial pH, current density, and electrolysis time rdd.edu.iq. For Reactive Blue 19, electrocoagulation with iron electrodes achieved 98.72% color removal at a pH of 7 and a current density of 3.7 mA/cm² researchgate.net.

The following table summarizes the performance of various treatment strategies for this compound and similar dyes.

Treatment MethodTarget DyeKey ParametersRemoval EfficiencyReference
Biosorption This compoundAdsorbent: Aspergillus niger, Initial Conc.: 400 mg/L, Temp: 45°CMax. uptake: 29.96 mg/g researchgate.net
Ozonation This compoundLab solution~100% color removal (5 min), ~60% TOC removal nih.gov
Ozonation This compoundDye bath effluent>80% color removal (15 min), No TOC removal nih.gov
UV/H₂O₂ This compoundLab solution~80% color removal (30 min), ~75% TOC removal nih.gov
UV/H₂O₂ This compoundInitial Conc.: 20 mg/L, H₂O₂: 116.32 mM, UV: 560 W, pH: 8.990% decolorization (30 min), 74% TOC removal
Photocatalysis This compoundCatalyst: TiO₂, pH: 8, [TiO₂]: 1369.29 mg/L, [H₂O₂]: 40 mmol/L85% discoloration icrc.ac.irresearchgate.net
Coagulation Reactive Blue 19Coagulant: Alum (300 mg/L), pH: 5.5-7.5Significant color & COD removal ifee.edu.vn
Coagulation Reactive Blue 19Coagulant: FeCl₃ (400 mg/L), pH: 781% dye removal researchgate.net
Electrocoagulation Direct Blue DyeElectrodes: Iron>91% decolorization rdd.edu.iq
Electrocoagulation Reactive Blue 19Electrodes: Iron, pH: 7, Current Density: 3.7 mA/cm²98.72% color removal researchgate.net

Performance Evaluation of Integrated Remediation Systems

To overcome the limitations of individual treatment processes and to achieve higher removal efficiencies for both color and organic load, integrated or hybrid systems are often employed. These systems combine different treatment technologies sequentially or simultaneously.

Sequential Ozonation and UV/H₂O₂: A study on the degradation of dyehouse effluent containing this compound demonstrated the effectiveness of a sequential treatment process. The process began with ozonation to rapidly and proficiently remove the color, followed by the UV/H₂O₂ process to efficiently remove the remaining Total Organic Carbon (TOC). This sequential approach proved to significantly improve the removal of both color and TOC in a shorter time compared to using either process alone nih.gov.

The performance of the individual and sequential processes is detailed in the table below:

Treatment ProcessTarget PollutantRemoval EfficiencyTimeReference
Ozonation alone Color (DB 199 solution)~100%5 min nih.gov
TOC (DB 199 solution)~60%5 min nih.gov
Color (Dye bath effluent)>80%15 min nih.gov
TOC (Dye bath effluent)No significant change15 min nih.gov
UV/H₂O₂ alone Color (DB 199 solution)~80%30 min nih.gov
TOC (DB 199 solution)~75%30 min nih.gov
Color (Dye bath effluent)~95%120 min nih.gov
TOC (Dye bath effluent)~80%120 min nih.gov
Sequential Ozonation followed by UV/H₂O₂ Color and TOC (Dye bath effluent)Significant improvement in bothShorter duration nih.gov

Other Integrated Approaches: While specific data for this compound is limited, other integrated systems have shown high efficiency for treating textile wastewater containing various dyes and could be applicable.

Coagulation-Flocculation followed by Adsorption and Filtration: This multi-stage approach has been shown to be highly effective for real textile wastewater. By combining these processes, high removal efficiencies for COD, Total Suspended Solids (TSS), Total Nitrogen (TN), turbidity, and color can be achieved.

Ozonation and Biological Treatment: Integrating ozonation as a pre-treatment to biological processes can enhance the biodegradability of recalcitrant dyes like this compound. Ozonation can break down the complex dye molecules into smaller, more biodegradable fragments, which can then be more effectively removed by conventional biological treatment methods juniperpublishers.com. This combination can be a cost-effective solution for achieving high mineralization of the dye juniperpublishers.com.

The selection of an appropriate treatment strategy or a combination of processes depends on various factors, including the initial dye concentration, the composition of the wastewater, the required level of treatment, and economic considerations.

Future Directions in Direct Blue 199 Research

Exploration of Novel Degradation Technologies

A significant area of future research for Direct Blue 199 focuses on developing and optimizing novel degradation technologies to mitigate its environmental persistence. Advanced Oxidation Processes (AOPs) are a key focus.

Studies have investigated the photodegradation of this compound using titanium dioxide (TiO2)-based films under UV irradiation researchgate.netresearchgate.net. Research has explored optimizing parameters such as pH, initial TiO2 concentration, and H2O2 concentration to achieve high decolorization efficiency researchgate.net. For instance, one study achieved 85% discoloration efficiency under specific optimal conditions using TiO2 immobilized on a polymethyl methacrylate (B99206) (PMMA) polymer researchgate.net.

Photocatalysis using materials like cucurbit pylamdyes.comuril is also being explored for its role in adsorbing and degrading organic dyes by generating reactive oxygen species mdpi.com. The structural stability of cucurbiturils under various environmental conditions makes them promising for sustainable photocatalysis in wastewater treatment mdpi.com.

Other degradation methods mentioned in the context of dye removal include ozonation and UV/H2O2 processes mdpi.comresearchgate.net. Future research will likely continue to explore and refine these and other advanced oxidation and catalytic methods to improve the efficiency and completeness of this compound degradation.

Detailed research findings on the photodegradation of this compound by TiO2 immobilized on a polymer surface highlight the influence of operating variables. The optimal conditions identified in one study for 85% decolorization efficiency are presented in the table below researchgate.net:

ParameterOptimal Value
pH8
Initial TiO2 Concentration1369.29 mg·L⁻¹
H2O2 Concentration40 mmol·L⁻¹
Decolorization Efficiency85%
Reaction Time30 minutes

This research indicates that response surface methodology is a valuable tool for identifying optimal conditions for dye removal, which is essential for saving time and cost in treatment processes researchgate.net.

Integration of Multidisciplinary Approaches and "Smart" Systems

The future of addressing challenges posed by compounds like this compound lies in the integration of multidisciplinary approaches and the development of "smart" systems. While the searches did not yield direct examples of "smart" systems specifically for this compound treatment, the broader context of multidisciplinary research and smart technologies in environmental monitoring and treatment is highly relevant.

Multidisciplinary research involves combining knowledge and techniques from various fields, such as chemistry, materials science, engineering, and computer science, to tackle complex problems researchgate.netmdpi.com. For this compound, this could involve chemists developing new degradation catalysts, material scientists creating advanced adsorbents or membranes, engineers designing efficient treatment reactors, and computer scientists developing smart monitoring and control systems.

The concept of "smart" systems in environmental applications involves the use of sensors, data analytics, and potentially artificial intelligence (AI) to monitor pollutant levels, optimize treatment processes in real-time, and predict potential issues gre.ac.ukrsc.orgsalford.ac.uk. Future research could focus on developing smart sensors capable of detecting this compound concentrations in wastewater, integrated with automated systems that can adjust degradation parameters for maximum efficiency.

The development of wearable devices incorporating microfluidics and smart technologies for monitoring various substances in body fluids rsc.org suggests a potential, albeit more speculative, future direction where similar integrated systems could be adapted for industrial or environmental monitoring of specific chemicals like this compound. This would require significant research into miniaturization, sensor specificity, and data processing for this particular compound.

Scale-Up and Economic Viability in Advanced Treatment Research

Translating promising laboratory-scale research on this compound treatment technologies to industrial scale requires significant focus on scale-up and economic viability. Future research must address the challenges associated with implementing novel degradation and removal technologies on a larger scale.

Factors critical for scale-up include the availability and cost of materials, the energy consumption of the process, the efficiency of pollutant removal under high flow rates and varying concentrations, and the management and disposal of any generated byproducts or waste medblueconomyplatform.orgresearchgate.netvliz.be.

For photocatalytic degradation, scaling up involves designing and building large-scale photoreactors that can efficiently utilize light sources and catalyst materials researchgate.netresearchgate.net. Research would need to focus on reactor design, mass transfer limitations, and catalyst stability and regeneration in continuous flow systems.

For adsorption technologies using materials like cucurbiturils or MOF-based composites, scale-up considerations include the cost-effective synthesis of large quantities of the adsorbent material, the design of adsorption columns or systems that can handle large volumes of wastewater, and efficient methods for adsorbent regeneration and recovery mdpi.comrsc.org.

Q & A

Q. What spectroscopic methods are recommended for characterizing the molecular structure and purity of Direct Blue 199 in experimental settings?

this compound (CAS 12222-04-7) can be characterized using UV-Vis spectroscopy to confirm its absorption maxima (e.g., λmax in aqueous solutions) and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like azo bonds (-N=N-) and sulfonate groups. For purity assessment, high-performance liquid chromatography (HPLC) with a C18 column and gradient elution is effective, as it resolves impurities from the primary compound .

Q. How does pH influence the stability of this compound in aqueous solutions?

this compound exhibits reduced stability under alkaline conditions (pH > 9), where hydrolysis of sulfonate groups may occur, altering its chromophoric properties. Stability testing involves preparing buffered solutions (pH 3–11), incubating at controlled temperatures (e.g., 25–60°C), and monitoring degradation via UV-Vis absorbance changes over time. Data analysis should use first-order kinetics to calculate degradation rates .

Q. What analytical protocols are used to quantify this compound in environmental samples (e.g., wastewater)?

Quantification requires solid-phase extraction (SPE) to concentrate the dye from aqueous matrices, followed by spectrophotometric analysis at its λmax (typically ~590–620 nm). Calibration curves must account for matrix effects using spiked recovery experiments. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher sensitivity and specificity .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize adsorption studies of this compound onto nanoclay hydrotalcite composites?

A full factorial design (e.g., 4 factors at 2 levels) can systematically evaluate variables like adsorbent dosage, dye concentration, pH, and contact time. For instance, a study using nanoclay hydrotalcite varied the ratio of adsorbent to dye (0.5–2.0 g·L<sup>−1</sup>) and measured adsorption efficiency via Langmuir isotherm models. Statistical tools like ANOVA validate the significance of each factor .

Q. What mechanisms explain contradictions in reported adsorption capacities of this compound across different studies?

Discrepancies arise from variations in material porosity , surface functionalization of adsorbents, and experimental conditions (e.g., ionic strength, competing ions). Researchers should perform BET surface area analysis and X-ray photoelectron spectroscopy (XPS) to characterize adsorbent properties and correlate them with adsorption isotherms. Meta-analyses of published data can identify trends in optimal conditions .

Q. How can degradation pathways of this compound be elucidated using advanced oxidation processes (AOPs)?

Electron paramagnetic resonance (EPR) identifies reactive oxygen species (e.g., •OH, SO4<sup>•−</sup>) generated during AOPs like Fenton reactions or ozonation. Intermediate products are analyzed via LC-QTOF-MS to map degradation pathways. For example, cleavage of azo bonds and sulfonate groups produces smaller aromatic amines, which are further mineralized to CO2 and H2O .

Q. What computational models predict the interaction of this compound with cellulose fibers in textile applications?

Molecular dynamics (MD) simulations model dye-fiber interactions by calculating binding energies and diffusion coefficients. Parameters include hydrogen bonding between sulfonate groups and cellulose hydroxyls. Experimental validation involves measuring color strength (K/S values) on dyed fabrics and correlating with simulation outputs .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducibility?

Implement quality control protocols such as:

  • Elemental analysis (C, H, N, S) to verify stoichiometry.
  • Thin-layer chromatography (TLC) to monitor reaction progress.
  • Standardized storage conditions (room temperature, dry, sealed) to prevent hygroscopic degradation .

Q. What statistical approaches resolve contradictions in toxicity data for this compound metabolites?

Use multivariate regression to account for confounding variables (e.g., exposure time, organism type). For example, conflicting EC50 values in Daphnia magna assays may stem from differences in metabolite profiles; principal component analysis (PCA) can cluster data by experimental conditions .

Literature and Methodology

Q. How can systematic reviews ensure comprehensive coverage of this compound research while avoiding biased sampling?

Follow PRISMA guidelines :

  • Search multiple databases (e.g., PubMed, Web of Science, Scopus) using controlled vocabulary (e.g., "this compound" AND "adsorption").
  • Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2000–2025).
  • Use tools like Rayyan for blinded screening and Cochrane Risk of Bias Tool for quality assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.